5-(4-Bromophenyl)-1,2,4-triazin-3-amine

Beschreibung

5-(4-Bromophenyl)-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a bromophenyl group at the 5-position of the triazine ring enhances its reactivity and biological activity.

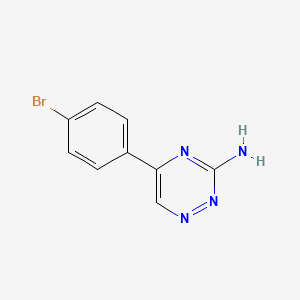

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-(4-bromophenyl)-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN4/c10-7-3-1-6(2-4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDVINSIUHWSPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=NC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428340 | |

| Record name | 5-(4-bromophenyl)-1,2,4-triazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65943-30-8 | |

| Record name | 5-(4-bromophenyl)-1,2,4-triazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-bromophenyl)-1,2,4-triazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

This method involves the condensation of 4-bromophenylglyoxal with aminoguanidine bicarbonate under acidic conditions to form the triazine core. The reaction proceeds via nucleophilic attack of the hydrazine moiety on the carbonyl groups, followed by cyclodehydration (Figure 1).

- 4-Bromophenylglyoxal (5 mmol) and aminoguanidine bicarbonate (5 mmol) are refluxed in ethanol (30 mL) acidified with HCl (pH 3–4) for 2 hours.

- The mixture is neutralized with aqueous ammonia, and the precipitate is filtered and recrystallized from ethanol.

Key Data :

- Yield : 68–75%

- Purity : >95% (HPLC)

- Characterization :

Suzuki-Miyaura Cross-Coupling on Halogenated Triazine Precursors

Reaction Overview

A halogenated triazine intermediate (e.g., 5-chloro-1,2,4-triazin-3-amine ) undergoes coupling with 4-bromophenylboronic acid using a palladium catalyst. This method allows precise introduction of the 4-bromophenyl group at position 5.

- 5-Chloro-1,2,4-triazin-3-amine (1.84 mmol), 4-bromophenylboronic acid (2.2 mmol), and Pd(PPh3)4 (0.1 mmol) are dissolved in degassed toluene/EtOH/H2O (6:2:1).

- The mixture is heated at 90°C for 72 hours under argon.

- The product is purified via silica gel chromatography (hexane/EtOAc).

Key Data :

Electrophilic Bromination of Phenyl-Substituted Triazines

Directed Bromination Strategy

A pre-synthesized 5-phenyl-1,2,4-triazin-3-amine undergoes regioselective bromination at the para-position of the phenyl group using N-bromosuccinimide (NBS) in DMF.

- 5-Phenyl-1,2,4-triazin-3-amine (2.78 mmol) is dissolved in DMF (10 mL).

- NBS (3.34 mmol) is added dropwise at 0°C, and the reaction is stirred at room temperature for 12 hours.

- The crude product is extracted with diethyl ether and purified via flash chromatography.

Key Data :

- Yield : 64%

- Regioselectivity : >90% para-bromination (confirmed by NOE studies).

- Limitations : Competing meta-bromination (8–12%) observed with electron-deficient aryl groups.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Optimization Strategies

Cyclocondensation Pathway

Suzuki Coupling Challenges

Bromination Selectivity

- Directing Effects : The electron-withdrawing triazine core directs electrophiles to the para-position of the phenyl group.

- Solvent Impact : DMF stabilizes bromine radicals, improving regioselectivity.

Advanced Characterization Techniques

X-ray Crystallography

Mass Spectrometry

Industrial-Scale Considerations

Cost Analysis

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Bromophenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The triazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles are used under reflux conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used under inert atmosphere conditions.

Major Products Formed

Substitution Reactions: Formation of substituted triazine derivatives.

Oxidation and Reduction: Formation of oxidized or reduced triazine derivatives.

Coupling Reactions: Formation of biaryl or alkylated triazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

5-(4-Bromophenyl)-1,2,4-triazin-3-amine has demonstrated significant antimicrobial properties. Research indicates effective inhibition against various bacterial strains, including drug-resistant Staphylococcus aureus, with reported IC50 values as low as 33 µM . The compound's mechanism involves disrupting bacterial enzyme functions, making it a candidate for developing new antibiotics.

Anticancer Potential

In vitro studies have shown that this compound can inhibit tumor cell proliferation. For instance, related triazine derivatives exhibited notable cytotoxicity against melanoma cell lines . The mechanism of action typically involves non-competitive inhibition of enzymes critical for tumor growth, highlighting its potential as an anticancer agent.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It modulates inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Biological Research

This compound serves as a valuable probe in biological research. Its ability to interact with specific molecular targets, such as enzymes and receptors, allows researchers to study enzyme interactions and receptor binding dynamics. This insight is crucial for understanding disease mechanisms and developing targeted therapies.

Industrial Applications

In industrial chemistry, this compound is utilized as a building block for synthesizing advanced materials and various chemical compounds. Its unique chemical structure enables the formation of derivatives that can be employed in diverse applications ranging from pharmaceuticals to agrochemicals .

Research Findings and Case Studies

The following table summarizes key research findings related to the applications of this compound:

| Study Focus | Findings | IC50 Values |

|---|---|---|

| Antimicrobial Activity | Effective against drug-resistant Staphylococcus aureus | 33 µM |

| Anticancer Properties | Significant cytotoxicity against melanoma cells | GI50 = M |

| Anti-inflammatory Mechanism Study | Modulation of inflammatory pathways observed | Not specified |

These findings underscore the compound's potential across various therapeutic areas.

Wirkmechanismus

The mechanism of action of 5-(4-Bromophenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The triazine ring structure allows for versatile interactions with various biological molecules, contributing to its diverse biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(4-Chlorophenyl)-1,2,4-triazin-3-amine

- 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine

- 5-(4-Methylphenyl)-1,2,4-triazin-3-amine

Uniqueness

5-(4-Bromophenyl)-1,2,4-triazin-3-amine is unique due to the presence of the bromine atom, which enhances its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity contribute to its distinct chemical behavior and interactions with biological targets.

Biologische Aktivität

5-(4-Bromophenyl)-1,2,4-triazin-3-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by a triazine ring and a bromophenyl substituent, has been the subject of various studies exploring its interactions with biological systems and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is defined by the presence of a triazine core with a bromophenyl group at the 5-position. This configuration enhances its reactivity and biological activity compared to other similar compounds, such as those with chloro or fluoro substituents. The bromine atom's size and electronegativity contribute to its unique chemical behavior, making it a valuable candidate for further research in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromophenyl group increases binding affinity, leading to modulation of various biological pathways. For instance, it has been shown to inhibit certain enzymes related to cancer progression and microbial resistance.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazines, including this compound, exhibit promising antimicrobial properties. Studies have demonstrated effective inhibition against various bacterial strains, including drug-resistant Staphylococcus aureus, with IC50 values indicating significant potency (as low as 33 µM) .

Anticancer Potential

The compound has also been evaluated for anticancer activity. In vitro studies have shown that it can inhibit tumor cell proliferation. For example, one study reported that related triazine derivatives exhibited notable cytotoxicity against melanoma cell lines . The mechanism involves non-competitive inhibition of key enzymes involved in tumor growth .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Its ability to modulate inflammatory pathways may provide therapeutic avenues for conditions characterized by chronic inflammation.

Research Findings and Case Studies

| Study | Findings | IC50 Values |

|---|---|---|

| Study on Antimicrobial Activity | Demonstrated effectiveness against drug-resistant Staphylococcus aureus | 33 µM |

| Evaluation of Anticancer Properties | Significant cytotoxicity against melanoma cells | GI50 = M |

| Anti-inflammatory Mechanism Study | Modulation of inflammatory pathways observed | Not specified |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-bromophenyl)-1,2,4-triazin-3-amine, and how can reaction conditions be adjusted to improve yield?

- Methodology : Begin with Suzuki-Miyaura coupling of 4-bromophenylboronic acid with a triazine precursor under palladium catalysis. Optimize solvent (e.g., THF or DMF), temperature (80–120°C), and ligand choice (e.g., SPhos) to enhance cross-coupling efficiency. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product . Monitor intermediates using TLC and confirm final structure via H/C NMR and HRMS.

Q. How can the structure of this compound be unambiguously confirmed?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze aromatic proton signals (δ 7.4–8.0 ppm for bromophenyl group) and triazine ring protons (δ 8.5–9.0 ppm).

- X-ray crystallography : If single crystals are obtainable (e.g., via slow evaporation in DCM/hexane), resolve the crystal structure to confirm bond angles and substituent positions .

- Mass spectrometry : Confirm molecular ion peak ([M+H]) and isotopic pattern consistent with bromine presence .

Q. What are the recommended methods for determining the solubility and stability of this compound under experimental conditions?

- Methodology :

- Solubility : Use a shake-flask method in solvents (e.g., DMSO, ethanol, PBS buffer) at 25°C. Quantify via UV-Vis spectroscopy at λ~260 nm (triazine absorbance).

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., dehalogenation or triazine ring hydrolysis) .

Q. How can impurities or byproducts be minimized during synthesis?

- Methodology :

- Reaction monitoring : Use real-time LC-MS to detect intermediates (e.g., unreacted boronic acid or triazine precursors).

- Byproduct removal : Employ recrystallization (e.g., ethanol/water mixture) or preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electron density on the triazine ring and bromophenyl group. Use molecular docking (AutoDock Vina) to predict binding affinity with target receptors (e.g., adenosine receptors). Validate predictions by synthesizing derivatives (e.g., replacing Br with Cl or CF) and testing in vitro receptor assays .

Q. What experimental strategies address discrepancies between computational predictions and observed biological activity?

- Methodology :

- Conformational analysis : Compare computed lowest-energy conformers with crystal structures (if available) to identify steric clashes or solvation effects.

- SAR studies : Systematically modify substituents (e.g., bromophenyl → fluorophenyl) and correlate changes with activity data to refine computational models .

Q. How can reaction pathways leading to undesired regioisomers be controlled?

- Methodology :

- Kinetic vs. thermodynamic control : Adjust reaction temperature (lower temps favor kinetic products) or use directing groups (e.g., nitro or amino substituents) to steer regioselectivity.

- In situ NMR : Track intermediate formation to identify competing pathways .

Q. What are the challenges in studying the compound’s mechanism of action in complex biological systems?

- Methodology :

- Target engagement assays : Use competitive binding assays (e.g., fluorescence polarization) with labeled adenosine receptor ligands to quantify inhibition.

- Off-target profiling : Screen against kinase panels or GPCR libraries to identify cross-reactivity. Address false positives via orthogonal assays (e.g., SPR or cellular cAMP quantification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.